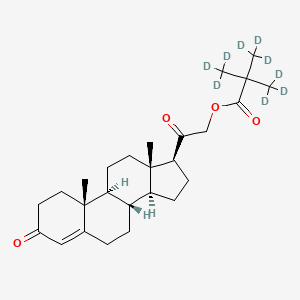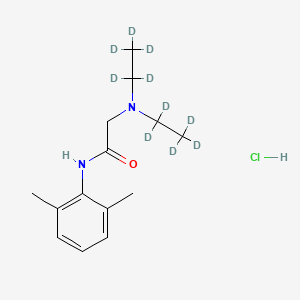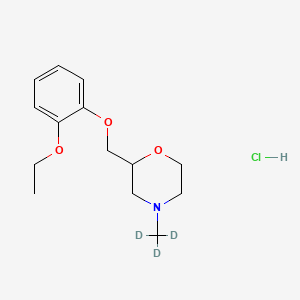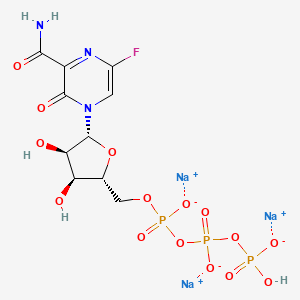
Imatinib Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imatinib Acid, known chemically as 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, is a small molecule inhibitor targeting multiple tyrosine kinases such as CSF1R, ABL, c-KIT, FLT3, and PDGFR-β . It is primarily used as an oral targeted therapy medication for treating various cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+), certain types of gastrointestinal stromal tumors (GIST), hypereosinophilic syndrome (HES), chronic eosinophilic leukemia (CEL), systemic mastocytosis, and myelodysplastic syndrome .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imatinib Acid involves a classical convergent approach. The compound is assembled by coupling the amine and carboxylic acid precursors using N,N′-carbonyldiimidazole (CDI) as a condensing agent . The key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride, are synthesized by novel efficient methods . The reaction conditions typically involve heating in a large volume of pyridine to bind the hydrogen chloride liberated in the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but optimizes the process for large-scale production. This includes the use of safer and more efficient solvents and reagents, as well as improved purification techniques to achieve high yields and purity .
化学反应分析
Types of Reactions: Imatinib Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
Imatinib Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of tyrosine kinase inhibitors.
Biology: this compound is used in research to understand the molecular mechanisms of tyrosine kinase inhibition and its effects on cellular processes.
作用机制
Imatinib Acid exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, the constitutive abnormal gene product of the Philadelphia chromosome in chronic myeloid leukemia (CML). Inhibition of this enzyme blocks proliferation and induces apoptosis in Bcr-Abl positive cell lines as well as in fresh leukemic cells in Philadelphia chromosome-positive CML . The compound also targets other tyrosine kinases such as CSF1R, c-KIT, FLT3, and PDGFR-β, contributing to its therapeutic effects in various cancers .
相似化合物的比较
Imatinib Acid is compared with other similar compounds, particularly other tyrosine kinase inhibitors:
Dasatinib: Another tyrosine kinase inhibitor used for treating CML and ALL. It has a broader spectrum of activity compared to this compound.
Nilotinib: A second-generation tyrosine kinase inhibitor with higher potency and selectivity for Bcr-Abl.
Bosutinib: Used for treating CML, it has a different spectrum of kinase inhibition compared to this compound.
Ponatinib: Effective against various Bcr-Abl mutations, including those resistant to other tyrosine kinase inhibitors.
This compound remains unique due to its pioneering role in targeted cancer therapy and its specific inhibition of multiple tyrosine kinases .
属性
分子式 |
C31H33N7O3 |
|---|---|
分子量 |
551.6 g/mol |
IUPAC 名称 |
3-[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C31H33N7O3/c1-22-4-9-26(19-28(22)36-31-33-13-10-27(35-31)25-3-2-12-32-20-25)34-30(41)24-7-5-23(6-8-24)21-38-17-15-37(16-18-38)14-11-29(39)40/h2-10,12-13,19-20H,11,14-18,21H2,1H3,(H,34,41)(H,39,40)(H,33,35,36) |
InChI 键 |
UBEXHJPGGGMXHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)










![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
